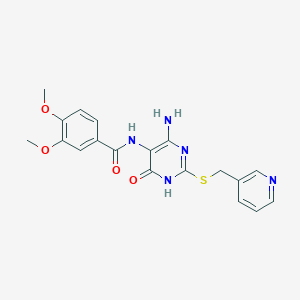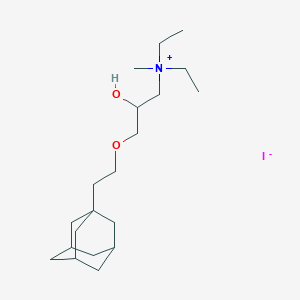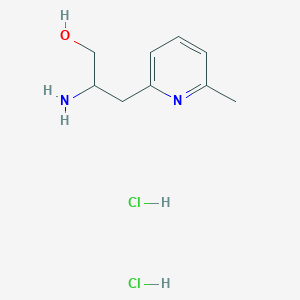
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of amide bonds, introduction of sulfonyl groups, and the creation of heterocyclic structures. For instance, the synthesis of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives involves spectral techniques and is characterized by the presence of sulfonyl and amino groups, which are also present in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of functional groups that are important for their biological activity. For example, the presence of a nitro group, as seen in compound 3e, is known to be significant for antibacterial properties . Similarly, the target compound's nitrophenyl group could play a crucial role in its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cycloaddition reactions, as demonstrated by the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride . This type of reaction could potentially be relevant for the synthesis or modification of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, fluorescence, and reactivity, are influenced by their molecular structures. For example, the fluorescent features of naphthalic anhydrides and naphthalimides are a result of their specific structural motifs . The target compound's physical and chemical properties would likely be influenced by its amide, nitro, and fluorine groups, among others.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into the synthesis and characterization of compounds structurally related to N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has focused on generating novel derivatives with potential biological activity. For instance, novel aromatic polyimides, including those with sulfone, sulfide, and amide imide groups, have been synthesized and shown to possess remarkable thermal stability and solubility, indicating their utility in advanced technological applications (Mehdipour‐Ataei & Hatami, 2007). Similarly, a study on the synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties demonstrated enhanced antimicrobial properties, highlighting the chemical's potential in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Biological Activity and Antitumor Evaluation
Several studies have explored the biological activities of compounds structurally similar to N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide. Research on derivatives of 6-amino-2-phenylbenzothiazoles, for instance, revealed significant cytostatic activities against various malignant human cell lines, suggesting their potential as antitumor agents (Racané et al., 2006). Another study focused on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives, finding significant larvicidal activity against third instar larvae, indicating a potential application in pest control (Gorle et al., 2016).
Novel Crystalline Forms and Drug Development
The development of novel crystalline forms of related compounds has been the subject of patent applications, indicating ongoing interest in optimizing the pharmacological properties of these chemicals for therapeutic use, including in the treatment of asthma, gastrointestinal diseases, pain, and depression (Norman, 2008). This highlights the versatility and potential utility of these compounds in a wide range of therapeutic applications.
Mecanismo De Acción
Direcciones Futuras
Future research could involve further exploration of the compound’s properties and potential applications. This could include experimental studies to determine its physical and chemical properties, tests of its reactivity, and exploration of its potential uses in fields such as medicine or materials science .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-fluorobenzoyl chloride with N-(2-mercaptoethyl)-4-nitroaniline to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, the compound is treated with hydrazine hydrate and sodium acetate to form the desired compound, N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide.", "Starting Materials": [ "2-fluorobenzoyl chloride", "N-(2-mercaptoethyl)-4-nitroaniline", "ethyl acetoacetate", "ammonium acetate", "hydrazine hydrate", "sodium acetate" ], "Reaction": [ "2-fluorobenzoyl chloride is reacted with N-(2-mercaptoethyl)-4-nitroaniline in the presence of a base to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-fluorobenzamide.", "The intermediate is then reacted with ethyl acetoacetate and ammonium acetate in ethanol to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide.", "Finally, the compound is treated with hydrazine hydrate and sodium acetate in ethanol to form the desired compound, N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide." ] } | |
Número CAS |
888423-99-2 |
Nombre del producto |
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
Fórmula molecular |
C19H15FN6O5S |
Peso molecular |
458.42 |
Nombre IUPAC |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H15FN6O5S/c20-13-7-2-1-6-12(13)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-10-4-3-5-11(8-10)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
Clave InChI |
WWASSJOGJAPBSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)
![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)








![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)